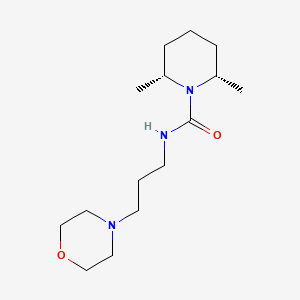
2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a sophisticated synthetic compound with distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, a multi-step process is required. Typically, the process starts with the preparation of intermediate compounds, which involves controlled temperature settings, specific catalysts, and strict reaction conditions to maintain the integrity of the final product.
Industrial Production Methods: Industrial production leverages large-scale chemical reactors designed to ensure consistent yields. Parameters such as pressure, temperature, and reaction time are meticulously controlled to optimize the output and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Forms oxides or other oxidation products.
Reduction: Converts to reduced forms under suitable conditions.
Substitution: Can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction Reagents: Hydrogen gas (H2) in the presence of a catalyst such as Palladium on Carbon (Pd/C)
Substitution Reagents: Halides like sodium iodide (NaI) in acetone
Major Products Formed: Depending on the type of reaction and conditions, the major products can include various derivatives of the imidazole and piperidine groups.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for synthesizing complex molecules, exploring reaction mechanisms, and developing new catalytic processes.
Biology: It is used to investigate its biological interactions, potentially leading to the discovery of new biological pathways and targets.
Medicine: Research into its medicinal properties could contribute to the development of new pharmaceuticals, specifically in targeting diseases that involve its specific molecular mechanisms.
Industry: In industrial applications, it is valuable for its properties in the synthesis of high-performance materials and as a component in various chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects is related to its ability to interact with specific molecular targets and pathways. These interactions often involve binding to enzymes or receptors, altering their activity, which can lead to significant biochemical and physiological changes. The specific pathways involved would depend on the context of its use, whether in biological systems, catalysis, or material science.
Comparison with Similar Compounds
1-(4-trifluoromethoxyphenyl)-1H-imidazole
5-(3-nitrophenyl)-1H-imidazole
Piperidine derivatives
Uniqueness: The combination of the nitrophenyl, trifluoromethoxyphenyl, imidazole, and piperidine groups in this compound is unique. This structure lends itself to specific reactivity patterns and biological interactions that distinguish it from its analogs.
Remember, while 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone presents fascinating opportunities across various fields, it is crucial to handle it with care, following proper safety protocols and guidelines.
Properties
IUPAC Name |
2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O4S/c24-23(25,26)34-19-9-7-17(8-10-19)29-20(16-5-4-6-18(13-16)30(32)33)14-27-22(29)35-15-21(31)28-11-2-1-3-12-28/h4-10,13-14H,1-3,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIABDJTDWHDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
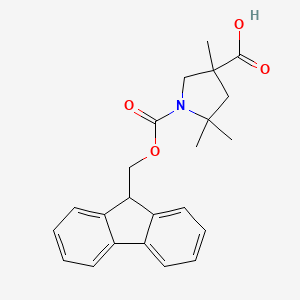
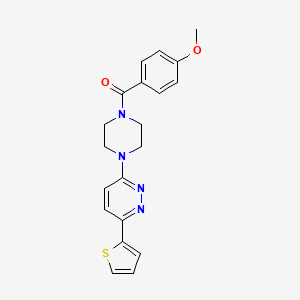
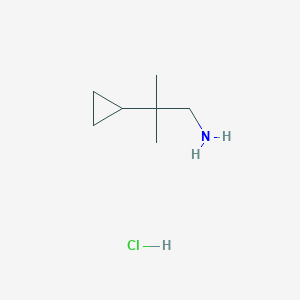
![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide](/img/new.no-structure.jpg)

![1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile](/img/structure/B2697578.png)
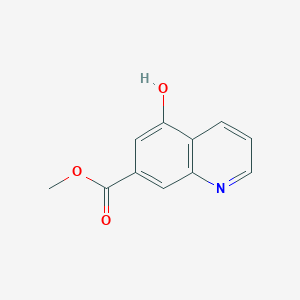
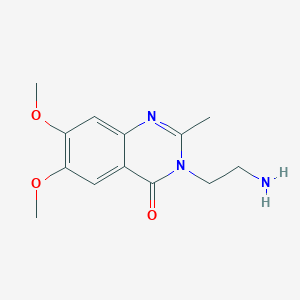
![5-chloro-1-[(4-chlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2697582.png)
![4-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B2697583.png)
![2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2697584.png)
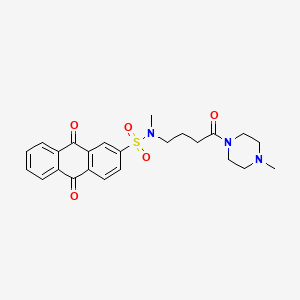
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2697589.png)
